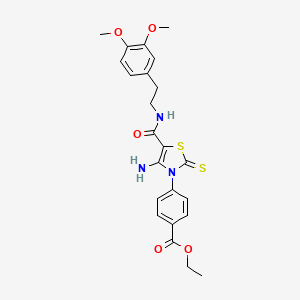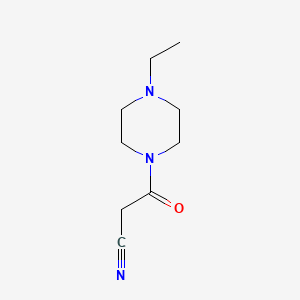![molecular formula C12H15FN2 B2683244 [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287310-24-9](/img/structure/B2683244.png)
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as FMPBH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FMPBH belongs to a class of compounds known as hydrazines, which have been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its binding to sigma-1 receptors and modulation of ion channel activity. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling, protein folding, and lipid metabolism. By binding to these receptors, [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can modulate their activity and affect downstream signaling pathways. [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine also modulates the activity of voltage-gated ion channels, which are important for the function of neurons and other excitable cells.
Biochemical and Physiological Effects:
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, neuroprotection, and addiction. It has also been shown to affect the activity of voltage-gated ion channels, which are important for the function of neurons and other excitable cells. [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological and pathological processes.
実験室実験の利点と制限
The advantages of using [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments include its high affinity for sigma-1 receptors and its ability to modulate ion channel activity. This makes it a useful tool for studying the function of these receptors and channels in various physiological and pathological processes. However, one limitation of using [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, including the development of more selective sigma-1 receptor ligands, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other ion channels and receptors. Further research is needed to fully understand the mechanism of action and potential applications of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in scientific research.
合成法
The synthesis of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of 2-fluoro-3-methylphenylacetylene with bicyclo[1.1.1]pentane-1-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is purified through column chromatography to obtain [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in high yield and purity.
科学的研究の応用
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological and pathological processes, including pain perception, neuroprotection, and addiction. [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to modulate the activity of voltage-gated ion channels, which are important for the function of neurons and other excitable cells.
特性
IUPAC Name |
[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-8-3-2-4-9(10(8)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFOVXSFKIPOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)

![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)

![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)

![1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2683178.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2683181.png)


